N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine
Description
N-Benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a benzyl group at the N-position and methyl substituents at the 4- and 5-positions of the benzothiazole core. This compound is commercially available (Catalog No. sc-355543) and used in research contexts, though its specific biological activities remain less documented compared to analogs .
Properties
IUPAC Name |
N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-8-9-14-15(12(11)2)18-16(19-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINHAMNLGKIBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with benzyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, alkyl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance:
- Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising inhibitory effects comparable to standard antibiotics .
- Mechanism of Action : The mechanism behind the antimicrobial activity often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .
Anticancer Properties
Research has also highlighted the anticancer potential of benzothiazole derivatives. The compound this compound has been explored for its cytotoxic effects on various cancer cell lines:
- Cytotoxic Studies : In vitro studies demonstrated that certain benzothiazole derivatives induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds have shown that modifications in the benzothiazole structure can enhance their anticancer efficacy. For example, the introduction of specific substituents on the benzene ring has been correlated with increased cytotoxicity against particular cancer types .
Anti-Tubercular Activity
The search for new anti-tubercular agents has led to the exploration of benzothiazole derivatives:
- Inhibition Studies : Recent studies have reported that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis. The compound's binding affinity to target proteins involved in bacterial metabolism suggests its potential as a lead compound for developing new anti-tubercular drugs .
- Combination Therapies : There is ongoing research into using benzothiazole derivatives in combination with existing anti-tubercular medications to enhance therapeutic efficacy and combat drug resistance .
Case Study: Antimicrobial Efficacy
In a recent study published by Shaikh et al., a series of benzothiazole derivatives were synthesized and screened for antimicrobial activity against several pathogenic strains. The results indicated that specific compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ampicillin and fluconazole, demonstrating their potential as effective antimicrobial agents .
Case Study: Anticancer Activity
A study conducted by Olsen et al. focused on the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results showed that certain derivatives induced apoptosis at concentrations significantly lower than those required for conventional chemotherapeutics, suggesting a favorable therapeutic index .
Case Study: Anti-Tubercular Activity
Research by various groups has synthesized new benzothiazole derivatives aimed at targeting drug-resistant strains of Mycobacterium tuberculosis. One notable compound demonstrated an IC50 value significantly lower than current first-line treatments, highlighting its potential as a candidate for further development in combating tuberculosis .
Mechanism of Action
The mechanism of action of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways within cells. It can bind to proteins and enzymes, potentially altering their activity and affecting various cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Substituent Effects on Benzothiazol-2-amine Derivatives
The structural modifications in benzothiazol-2-amine derivatives significantly alter their physicochemical and biological properties:
Key Findings :
- Steric Effects: The 4,5-dimethyl groups in the target compound may reduce reactivity in substitution reactions compared to monosubstituted analogs like 6-methyl-1,3-benzothiazol-2-amine .
Key Findings :
- The triazole moiety in 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to the target compound’s benzyl group .
- Thiadiazole derivatives exhibit diverse bioactivity due to sulfur’s electron-withdrawing effects, which are absent in the benzothiazole core of the target compound .
Electronic and Steric Modifications in N-Substituted Analogs
N-substituents and aromatic ring modifications influence electronic properties:
Key Findings :
Biological Activity
N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties. We will also explore its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, which is known for a variety of biological activities. The structure includes a benzothiazole ring substituted with a benzyl group and two methyl groups at positions 4 and 5. This configuration is crucial for its biological activity.
1. Antibacterial Activity
Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of related benzothiazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 25 μM, demonstrating their potential as antibacterial agents.
| Compound | Target Bacteria | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | ≤ 25 | Inhibition of bacterial protein synthesis |
| Compound 2 | E. coli | > 100 | Substrate for efflux pumps |
2. Anticancer Activity
This compound has shown promise in anticancer research. Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). For instance, one derivative exhibited significant inhibition of cell growth at concentrations ranging from 1 to 4 μM .
Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Western blot analyses revealed that these compounds can modulate key apoptotic pathways, leading to increased cell death in tumor cells .
3. Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that this compound may have potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the benzothiazole scaffold significantly affect biological activity. For example:
- Substitution Patterns : The presence of electron-donating groups on the aromatic ring enhances antibacterial activity.
- Chain Length : Longer alkyl chains tend to improve anticancer activity but may reduce solubility.
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Antibacterial Efficacy : In a study involving MRSA strains, compounds derived from this scaffold were effective in reducing bacterial load in infected tissue models.
- Cancer Cell Line Studies : In vitro assays demonstrated that specific analogs could reduce tumor growth by over 50% in xenograft models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
